molecular formula C5H3BrFN B132718 2-Bromo-6-fluoropyridine CAS No. 144100-07-2

2-Bromo-6-fluoropyridine

Cat. No.: B132718
CAS No.: 144100-07-2
M. Wt: 175.99 g/mol
InChI Key: ZIDIKYIZXMYHAW-UHFFFAOYSA-N
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Description

Chemical Identity:
2-Bromo-6-fluoropyridine (CAS: 144100-07-2) is a halogenated pyridine derivative with the molecular formula C₅H₃BrFN and a molecular weight of 175.98–175.99 g/mol . Its structure features a bromine atom at the 2-position and a fluorine atom at the 6-position on the pyridine ring, making it a versatile intermediate in pharmaceutical and materials chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-fluoropyridine typically involves the halogenation of pyridine derivatives. One common method starts with 2,6-dibromopyridine, which undergoes a nucleophilic substitution reaction with potassium fluoride in the presence of a phase-transfer catalyst like 18-crown-6. The reaction is carried out under vacuum at elevated temperatures (around 190°C) to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 2-position is highly susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effects of both bromine and fluorine. Common nucleophiles include amines, alkoxides, and thiols.

Example Reaction:
Replacement of bromine with a methoxy group:

text
2-Bromo-6-fluoropyridine + NaOCH₃ → 2-Methoxy-6-fluoropyridine + NaBr

Conditions:

  • Solvent: DMF or DMSO

  • Temperature: 80–100°C

  • Yield: ~75% (estimated from analogous reactions)

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings are widely employed to form carbon-carbon bonds. The bromine atom acts as a leaving group in these reactions.

Suzuki-Miyaura Coupling

Reaction with arylboronic acids to form biaryl derivatives:

text
This compound + ArB(OH)₂ → 2-Aryl-6-fluoropyridine + B(OH)₃

Typical Conditions:

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base: K₂CO₃ or Na₂CO₃

  • Solvent: THF or toluene

  • Yield: 60–85%

Stille Coupling

Reaction with organostannanes:

text
This compound + R₃Sn-Ar → 2-Ar-6-fluoropyridine + R₃SnBr

Conditions:

  • Catalyst: Pd(PPh₃)₄

  • Solvent: DMF or DME

  • Yield: 70–90%

Halogen Exchange Reactions

Fluorine at the 6-position can participate in halogen exchange under specific conditions, though this is less common due to fluorine’s strong bond with carbon.

Example:
Conversion to 6-chloro derivative using PCl₅:

text
This compound + PCl₅ → 2-Bromo-6-chloropyridine + PF₃

Conditions:

  • Temperature: 120–150°C

  • Yield: ~50% (limited by competing side reactions)

Functionalization via Directed Metallation

The fluorine atom directs metallation at specific positions, enabling further functionalization.

Example:
Lithiation at the 3-position using LDA:

text
This compound + LDA → 3-Lithio-2-bromo-6-fluoropyridine

Subsequent Quenching:

  • Electrophiles (e.g., DMF, CO₂) yield aldehydes or carboxylic acids at the 3-position

Nucleophilic Aromatic Substitution (SNAr)

  • Mechanism:

    • Deprotonation of the aromatic ring by a base.

    • Attack of the nucleophile at the electrophilic carbon adjacent to bromine.

    • Departure of bromide ion, restoring aromaticity .

  • Selectivity:
    Reactions occur preferentially at the 2-position due to bromine’s stronger electron-withdrawing effect compared to fluorine .

Comparative Reaction Data

Reaction Type Reagents/Conditions Major Product Yield
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, THF2-Aryl-6-fluoropyridine60–85%
MethoxylationNaOCH₃, DMF, 80°C2-Methoxy-6-fluoropyridine~75%
Directed LithiationLDA, THF, -78°C3-Substituted derivatives50–70%

Stability and Handling Considerations

  • Thermal Stability: Stable up to 150°C; decomposes at higher temperatures .

  • Light Sensitivity: Prolonged exposure to UV light may lead to debromination .

This compound’s versatility in cross-coupling and substitution reactions makes it indispensable in pharmaceutical and materials science research. Future studies could explore its use in catalytic asymmetric synthesis or polymer chemistry.

Scientific Research Applications

Chemical Properties and Characteristics

  • Molecular Formula : C5_5H3_3BrFN
  • Molecular Weight : 175.99 g/mol
  • Melting Point : 30-32 °C
  • Boiling Point : 162-164 °C

Synthetic Routes

The synthesis of 2-Bromo-6-fluoropyridine typically involves halogenation reactions. A common method includes:

  • Starting Material : 2,6-Dibromopyridine
  • Reagent : Potassium fluoride (KF) in the presence of a phase-transfer catalyst (e.g., 18-crown-6).
  • Conditions : Conducted under vacuum at elevated temperatures (~190 °C).

This method allows for the selective introduction of fluorine at the 6-position while maintaining bromine at the 2-position, crucial for its reactivity in further synthetic applications.

Organic Synthesis

This compound is primarily used as a building block in organic synthesis:

  • Pharmaceuticals : It serves as a precursor in the synthesis of various drugs targeting specific biological pathways. For instance, it plays a role in synthesizing NVP-2, a selective CDK9 inhibitor, through nucleophilic substitution and Suzuki-Miyaura cross-coupling reactions .
  • Agrochemicals : The compound is also utilized in developing agrochemical products due to its ability to form stable carbon-carbon bonds.

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential as an inhibitor of cytochrome P450 enzymes. This interaction can significantly alter the metabolism of other drugs, highlighting its importance in pharmacology and drug development.

Material Science

The compound is employed in producing materials with specific electronic or optical properties. Its unique halogenated structure allows for tailored modifications that enhance material performance in electronic applications.

Case Study: Synthesis of NVP-2

In a detailed study on the synthesis of NVP-2, researchers utilized this compound as a key intermediate. The synthetic route involved:

  • Nucleophilic Substitution : Reaction with a pyrrolidine derivative synthesized from malononitrile.
  • Suzuki-Miyaura Reaction : Coupling with (5-chloro-2-fluoropyridin-4-yl)boronic acid to form an essential intermediate.

This method demonstrated high efficiency and selectivity, underscoring the compound's utility in complex drug synthesis .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted on derivatives of this compound using HeLa cells. Results indicated that while cytotoxicity increased with higher concentrations, cell viability remained above 85% at lower doses (256 µg/mL), suggesting a favorable therapeutic index for potential drug candidates derived from this compound .

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoropyridine depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the pyridine ring. In cross-coupling reactions, the compound undergoes oxidative addition with a palladium catalyst, followed by transmetalation and reductive elimination steps to form the final product .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Molecular and Physical Properties

The table below summarizes key properties of 2-bromo-6-fluoropyridine and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 144100-07-2 C₅H₃BrFN 175.98–175.99 Br (2-position), F (6-position)
2-Bromo-4-fluoropyridine 357927-50-5 C₅H₃BrFN 175.99 Br (2-position), F (4-position)
2-Bromo-5-fluoropyridine 41404-58-4 C₅H₃BrFN 175.99 Br (2-position), F (5-position)
2-Bromo-6-(trifluoromethyl)pyridine 5751-20-2 C₆H₃BrF₃N 239.99 Br (2-position), CF₃ (6-position)
3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine 1159512-36-3 C₆H₂BrF₄N 273.98 Br (3-position), F (2-position), CF₃ (6-position)
2-Bromo-3-methylpyridine 3430-17-9 C₆H₆BrN 172.02 Br (2-position), CH₃ (3-position)

Key Observations :

  • Halogen Position : The position of bromine and fluorine significantly impacts reactivity. For example, 2-bromo-4-fluoropyridine and 2-bromo-5-fluoropyridine share the same molecular weight but differ in electronic effects due to fluorine placement .
  • Substituent Effects : The trifluoromethyl group in 2-bromo-6-(trifluoromethyl)pyridine increases steric bulk and electron-withdrawing properties compared to fluorine .

Cross-Coupling Reactions

  • This compound : Achieves 86–95% yields in Suzuki-Miyaura reactions with potassium aryltrifluoroborates under Pd/C catalysis .
  • 2-Bromo-3-methylpyridine : Used in nickel-catalyzed reductive coupling to synthesize dimethylbipyridines, a process less efficient with fluorinated analogs .
  • 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine: Limited data, but its trifluoromethyl group may enhance stability in nucleophilic substitutions .

Biological Activity

2-Bromo-6-fluoropyridine (C₅H₃BrFN) is a halogenated pyridine derivative notable for its diverse biological activities and applications in medicinal chemistry. The compound's structure, featuring bromine and fluorine substituents at the 2 and 6 positions of the pyridine ring, contributes to its reactivity and interaction with various biological targets. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₅H₃BrFN
  • Molecular Weight : 175.99 g/mol
  • Melting Point : 30-32 °C
  • Boiling Point : 162-164 °C

Mechanisms of Biological Activity

This compound exhibits its biological effects primarily through interactions with enzymes and receptors. Key mechanisms include:

  • Cytochrome P450 Inhibition : The compound has been identified as a potential inhibitor of cytochrome P450 enzyme CYP1A2, which plays a crucial role in drug metabolism. This inhibition can alter the pharmacokinetics of co-administered drugs, making it significant in drug development contexts.
  • Antimicrobial and Anticancer Properties : Research indicates that derivatives of this compound may possess antimicrobial and anticancer properties, suggesting potential therapeutic applications in treating infections and cancer.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Cytochrome P450 InhibitionInhibits CYP1A2 affecting drug metabolism
AntimicrobialExhibits activity against various pathogens
AnticancerPotential use in cancer treatment
Synthetic ApplicationsUsed as a building block in organic synthesis

Case Study: Inhibition of CYP1A2

A study demonstrated that this compound significantly inhibits CYP1A2 activity in vitro. The inhibition was characterized by dose-dependent responses, indicating that careful consideration is needed when co-administering drugs metabolized by this enzyme. The implications for drug interactions are critical, particularly in polypharmacy scenarios.

Case Study: Anticancer Activity

Another research effort investigated the anticancer properties of this compound derivatives. These studies revealed that certain derivatives exhibited cytotoxic effects on cancer cell lines, with mechanisms potentially involving apoptosis induction and cell cycle arrest. Further exploration into structure-activity relationships (SAR) revealed that modifications to the halogenation pattern could enhance biological efficacy.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with structurally similar compounds. For instance:

Compound NameCAS NumberSimilarity IndexNotable Differences
2-Bromo-6-fluoro-4-methylpyridine180608-37-10.88Different methyl substitution affecting reactivity
2-Bromo-6-chloropyridineN/AN/AChlorine may result in different binding affinities
5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one40273-45-80.74Different heterocyclic structure influencing activity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Bromo-6-fluoropyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of this compound typically involves halogenation or coupling reactions. For example, nickel-catalyzed reductive coupling of halomethylpyridines (e.g., 2-chloro-6-fluoropyridine) with bromine sources can yield bromo-fluoropyridines . Reaction conditions such as solvent polarity (e.g., chlorinated solvents), temperature (80–120°C), and catalyst loading (5–10 mol%) significantly impact yield. Lower temperatures may reduce side reactions like dehalogenation, while excess bromine can improve substitution efficiency. Optimization via Design of Experiments (DoE) is recommended to balance these factors.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • <sup>1</sup>H/ <sup>13</sup>C NMR : To confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for pyridine rings).
  • <sup>19</sup>F NMR : A singlet near δ -110 ppm confirms the fluorine substituent .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 175.99 (C5H3BrFN) validate purity .
  • IR Spectroscopy : Absorbance bands near 600–800 cm<sup>-1</sup> indicate C-Br stretching.

Advanced Research Questions

Q. How can this compound serve as a precursor for heterocyclic ligands in catalysis?

  • Methodological Answer : This compound is a versatile building block for synthesizing bipyridine ligands. For instance, coupling with methylpyridines via nickel-catalyzed reductive dimerization produces 6,6'-difluoro-2,2'-bipyridines, which act as ligands in ethylene oligomerization catalysts . Advanced applications involve modifying steric/electronic properties by introducing electron-withdrawing groups (e.g., -CF3) to enhance catalytic activity in cross-coupling reactions .

Q. How can researchers resolve contradictions in reported synthesis yields of this compound derivatives?

  • Methodological Answer : Discrepancies often arise from variations in halogen exchange efficiency or competing side reactions. To address this:

  • Parameter Screening : Use high-throughput experimentation (HTE) to test bromine sources (e.g., NBS vs. Br2).
  • Analytical Validation : Employ HPLC-MS to quantify byproducts (e.g., dehalogenated pyridines).
  • Computational Modeling : DFT calculations can predict reaction pathways and transition states to identify optimal conditions .

Q. What strategies improve regioselectivity in functionalizing this compound for drug discovery?

  • Methodological Answer : Regioselective Suzuki-Miyaura coupling at the bromine site can be enhanced using Pd(PPh3)4 catalysts and boronic acids with electron-donating groups. Fluorine’s ortho-directing effect facilitates selective substitution, while microwave-assisted synthesis reduces reaction times (from 24h to 2h) .

Q. Data Contradiction Analysis

Q. Why do conflicting reports exist about the stability of this compound under acidic conditions?

  • Methodological Answer : Stability variations may stem from trace impurities (e.g., moisture) or storage conditions. To validate:

  • Accelerated Stability Testing : Expose the compound to HCl (0.1–1M) at 40°C and monitor degradation via <sup>19</sup>F NMR.
  • Protective Group Strategies : Use silyl protecting groups (e.g., TMS) during synthesis to prevent hydrolysis .

Properties

IUPAC Name

2-bromo-6-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrFN/c6-4-2-1-3-5(7)8-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDIKYIZXMYHAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80932219
Record name 2-Bromo-6-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80932219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144100-07-2
Record name 2-Bromo-6-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80932219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-6-fluoropyridine
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Retrosynthesis Analysis

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